Ethyl 8-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3. It is characterized as a colorless to yellow liquid and is utilized in various chemical and industrial applications. The compound features an ethyl ester group and a hydroxyl group attached to an octanoic acid chain, contributing to its unique properties and potential uses in scientific research and industry.
Ethyl 8-hydroxyoctanoate is synthesized through several methods, primarily involving the reaction of specific alcohols and esters. Its synthesis is of interest due to its potential applications in organic synthesis, biology, and medicine, making it a valuable compound in both academic research and industrial processes.
Ethyl 8-hydroxyoctanoate falls under the category of fatty acid derivatives, specifically as an ester of octanoic acid. It is classified as a hydroxy fatty acid due to the presence of a hydroxyl group in its structure. This classification is significant as it influences its reactivity and interactions with biological systems.
The synthesis of ethyl 8-hydroxyoctanoate can be accomplished through various methods, with one common approach involving the reaction of 5-hexen-1-ol with ethyl (methylthio)acetate. This reaction typically occurs in acetonitrile at temperatures ranging from 18 to 20 degrees Celsius for approximately 2.5 hours. The use of catalysts can enhance the efficiency of this process.
In industrial settings, large-scale production may follow similar synthetic routes but often includes additional purification steps to achieve high purity levels, typically around 97%. The process may also involve optimization of reaction conditions such as temperature and time to maximize yield and minimize by-products.
Ethyl 8-hydroxyoctanoate has a molecular structure that includes an octanoic acid backbone with a hydroxyl group at the eighth carbon position and an ethyl ester group. The structural formula can be represented as follows:
The compound's molecular weight is approximately 188.26 g/mol, and it has a boiling point that varies based on purity and pressure conditions. Its structure allows for various interactions with biological molecules, influencing its functionality in different applications.
Ethyl 8-hydroxyoctanoate undergoes several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, while lithium aluminum hydride and sodium borohydride are typical reducing agents. For substitution reactions, thionyl chloride and phosphorus tribromide are frequently employed.
The mechanism of action for ethyl 8-hydroxyoctanoate involves its interaction with specific biomolecules, which can lead to enzyme inhibition or activation. The hydroxyl group forms hydrogen bonds with various biological targets, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release octanoic acid, which may exhibit biological effects.
This compound has been shown to influence cellular processes such as gene expression and cell signaling pathways. Its stability at room temperature allows for prolonged studies in laboratory settings, where its effects on mammalian cell lines have been observed, including potential antimicrobial activities.
Ethyl 8-hydroxyoctanoate appears as a colorless to yellow liquid with a characteristic odor. It is soluble in organic solvents like ethanol and ether but has limited solubility in water due to its hydrophobic alkane chain.
The compound exhibits typical ester reactivity, including hydrolysis under acidic or basic conditions. Its stability makes it suitable for various applications without significant degradation over time.
Ethyl 8-hydroxyoctanoate serves multiple roles across different fields:
The versatility of ethyl 8-hydroxyoctanoate highlights its significance in scientific research and industrial applications, making it an important compound for further study and utilization.
The synthesis of ethyl 8-hydroxyoctanoate primarily follows two strategic approaches: direct esterification of 8-hydroxyoctanoic acid and selective hydroxylation of ethyl octanoate derivatives. The direct esterification route employs Brønsted acid catalysts under reflux conditions, typically achieving yields of 70-85% but requiring precise water removal to drive equilibrium completion. Industrial patents describe azeotropic distillation using toluene or cyclohexane to remove water, with p-toluenesulfonic acid (pTSA) as the preferred catalyst at 0.5-1 mol% loading in ethanol solvent [2] [7]. This method faces challenges in preserving the acid-sensitive hydroxyl group during prolonged heating, leading to dehydration byproducts.
Alternative enzymatic esterification routes have gained prominence for their superior selectivity under mild conditions. Pseudomonas fluorescens GK13 depolymerase demonstrates exceptional catalytic efficiency in non-aqueous media, converting 8-hydroxyoctanoic acid to its ethyl ester with <2% dehydration byproducts at 45°C [5]. Similarly, immobilized Candida antarctica lipase B (Novozym 435) achieves near-quantitative conversion in solvent-free systems, though reaction times extend to 48-72 hours. The enzymatic approach significantly reduces energy input (30-40°C operating temperature) but faces limitations in catalyst cost and operational stability at production scale.
Table 1: Comparative Analysis of Esterification Methods for Ethyl 8-Hydroxyoctanoate Synthesis
Method | Catalyst | Temperature | Reaction Time | Yield | Key Advantages |
---|---|---|---|---|---|
Acid-Catalyzed | pTSA (0.5 mol%) | Reflux (78°C) | 8-12 hours | 70-85% | Rapid kinetics, low catalyst cost |
Enzymatic | Pseudomonas depolymerase | 45°C | 24-36 hours | >95% | Minimal byproducts, ambient pressure |
Immobilized Lipase | Novozym 435 | 30-40°C | 48-72 hours | 90-98% | Solvent-free operation, high selectivity |
A third innovative approach involves chemo-enzymatic cascades where ethyl octanoate undergoes ω-hydroxylation followed by in situ esterification. This tandem process eliminates the need to isolate the unstable 8-hydroxyoctanoic acid intermediate, improving overall yield by 15-20% compared to stepwise processes. Recent optimizations demonstrate that reaction yields critically depend on controlling the water activity (aw < 0.2) in the enzymatic esterification step to prevent hydrolysis [5].
Achieving regioselective terminal hydroxylation of aliphatic chains presents significant challenges due to competing oxidation at internal positions. Chemical catalysis approaches employ metalloporphyrin complexes with molecular oxygen, though yields for C8-specific hydroxylation rarely exceed 40%. Manganese(III) porphyrin/imidazole systems demonstrate improved regioselectivity (75-80%) for ethyl octanoate hydroxylation but suffer from catalyst degradation requiring expensive ligand recycling [7] [9].
Biocatalytic hydroxylation has emerged as the most promising route for ω-selectivity. Heterologous cytochrome P450 systems, particularly CYP52A17 from Candida tropicalis expressed in Saccharomyces cerevisiae, achieve 85-90% regioselectivity for octanoic acid hydroxylation at the terminal position. When coupled with endogenous yeast reductases, this system converts ethyl octanoate directly to ethyl 8-hydroxyoctanoate with 65% conversion efficiency. Critical process parameters include:
Table 2: Performance Comparison of Hydroxylation Catalysts for Ethyl Octanoate Functionalization
Catalyst System | Regioselectivity (ω-position) | Conversion Rate | Productivity (g/L/h) | Key Limitation |
---|---|---|---|---|
Mn-porphyrin/O2 | 75-80% | 40-45% | 0.08 | Catalyst degradation |
CYP52A17/CPR (glucose) | 85% | 28% | 0.12 | Cofactor limitation |
CYP52A17/CPR (ethanol) | 90% | 65% | 0.31 | Substrate inhibition |
Semi-rational Ketoreductase | >99%* | >95%* | 23.6* | Substrate specificity |
*Data for 6-oxooctanoate reduction to 6-hydroxyoctanoate analog [1]
Protein engineering breakthroughs have enabled de novo biosynthesis pathways where engineered yeast strains produce ethyl 8-hydroxyoctanoate directly from glucose. By modifying the fatty acid synthase (FAS) system to favor octanoyl-ACP production and coupling with optimized P450 hydroxylation, titers reach 3 mg/L in shake-flask cultures. This represents a foundational achievement, though metabolic flux limitations and intracellular toxicity require resolution before commercial implementation [9].
The amphiphilic nature of ethyl 8-hydroxyoctanoate creates significant purification challenges due to its intermediate polarity and hygroscopicity. Industrial-scale processes employ multistep isolation sequences beginning with acidic extraction (pH 2-3) to remove basic impurities, followed by solvent partitioning using ethyl acetate/brine systems. The high boiling point (258.2°C at 760 mmHg) and thermal sensitivity preclude simple distillation, necessitating short-path distillation under high vacuum (<0.1 mmHg) with evaporator temperatures maintained below 140°C to prevent lactonization [4].
Crystallization techniques prove challenging due to the compound's low melting point and viscous oil consistency. Directed crystallization via co-crystal formation with 4-phenylphenol enables isolation at -20°C, though this introduces additional purification requirements to remove the complexing agent. More efficiently, chromatographic purification using reversed-phase C18 silica with methanol/water gradients achieves >99.5% purity, but remains impractical beyond kilogram scale due to low throughput and solvent consumption [4].
Process analytical technology (PAT) plays a crucial role in monitoring purification efficacy. Online FTIR spectroscopy tracks the characteristic hydroxyl stretch (3350 cm⁻¹) and ester carbonyl (1735 cm⁻¹) vibrations, while GC-MS monitoring detects dehydration products (ethyl octenoate) at ppm levels. The compound's low vapor pressure (0.00206 mmHg at 25°C) necessitates cold on-column injection for accurate gas chromatographic analysis [4]. Final product specifications typically require:
The transition from laboratory synthesis to industrial production of ethyl 8-hydroxyoctanoate faces three primary scalability barriers: catalyst economics, reaction engineering limitations, and downstream processing inefficiencies. Noble metal catalysts in chemical hydroxylation create cost structures exceeding $250/kg product, while P450 biocatalysts require expensive NADPH regeneration systems costing approximately 35% of total production expenses [1] [9].
Continuous processing innovations offer promising solutions to these challenges. Tube-in-tube reactors for gas-liquid transfer overcome oxygen mass transfer limitations in P450 systems, improving space-time yields by 8-fold compared to batch reactors. Similarly, enzymatic membrane reactors with immobilized ketoreductases achieve catalyst productivities exceeding 5,000 g product/g enzyme through continuous substrate feeding and product removal [1] [5]. These systems maintain enzyme activity for >700 hours operation, addressing the critical bottleneck of biocatalyst stability.
Feedstock sourcing presents additional scale-up complications. First-generation processes relying on petrochemical-derived octanoic acid face volatile pricing ($2.50-$4.00/kg), prompting development of bio-based alternatives. Cyanobacterial systems producing medium-chain fatty acids from CO2 show theoretical promise but currently achieve only 0.02 g/L/h productivity—50-fold below economically viable levels [6] [10]. Metabolic engineering breakthroughs redirecting carbon flux from glycogen to fatty acid biosynthesis could potentially increase yields 7-fold based on recent pathway modeling.
Table 3: Scalability Challenges and Technological Solutions for Ethyl 8-Hydroxyoctanoate Production
Scale-up Challenge | Current Status | Emerging Solutions | Potential Impact |
---|---|---|---|
Catalyst Cost | P450 cofactors = 35% production cost | Cofactor regeneration membranes | 60% cost reduction |
Oxygen Mass Transfer | kLa = 15 h⁻¹ (batch) | Tube-in-tube reactors (kLa = 180 h⁻¹) | 8-fold productivity increase |
Petrochemical Feedstock | $3.25/kg octanoic acid | Cyanobacterial C8 acids from CO2 | 40% cost reduction at scale |
Thermal Degradation | 5-8% decomposition during distillation | Short-path molecular distillation | Purity >99.5% at 100 kg/batch |
The most significant processing innovation involves chemically intensified cascades combining bio- and chemocatalysis in compartmentalized reactors. Recent pilot-scale demonstrations (100 L) conducted sequential P450 hydroxylation, enzymatic esterification, and adsorption purification in an integrated platform, reducing solvent consumption by 75% and improving overall yield to 82%—a 30% increase over batch processes [5] [9]. This approach exemplifies the industry trajectory toward hybrid catalytic systems that leverage biological selectivity with chemical engineering efficiency.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: